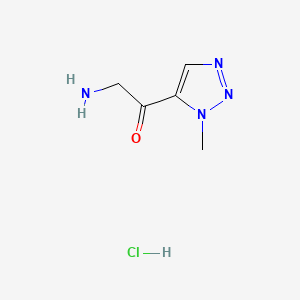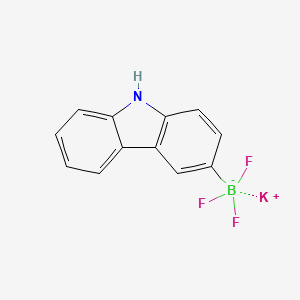![molecular formula C6H8ClN5O2 B13475810 Methyl 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]acetate](/img/structure/B13475810.png)
Methyl 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]acetate is a chemical compound that belongs to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of the triazine ring in its structure imparts unique chemical properties, making it a valuable compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]acetate typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. The reaction is carried out in the presence of a base, such as sodium carbonate, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include an ice-bath to control the temperature and prevent side reactions .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors with precise temperature and pH control. The use of automated systems ensures consistent product quality and high yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the triazine ring can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium carbonate, amines, thiols.
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions, water.
Major Products Formed:
Nucleophilic Substitution: Substituted triazines with different functional groups.
Oxidation: Oxidized derivatives of the triazine ring.
Reduction: Reduced derivatives with altered functional groups.
Hydrolysis: Carboxylic acids and alcohols.
Applications De Recherche Scientifique
Methyl 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]acetate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of methyl 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]acetate involves its interaction with specific molecular targets. The triazine ring can form hydrogen bonds and other interactions with biological molecules, affecting their function. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with their metabolic pathways . In anticancer research, it may induce apoptosis in cancer cells by targeting specific proteins involved in cell cycle regulation .
Comparaison Avec Des Composés Similaires
Methyl 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]acetate can be compared with other similar compounds, such as:
Hexamethylmelamine: Known for its antitumor properties.
2-amino-4-morpholino-1,3,5-triazine: Used clinically to treat lung, breast, and ovarian cancer.
4-phenylthiazolyl-1,3,5-triazine derivatives: Exhibits significant antimicrobial activity.
The uniqueness of this compound lies in its specific functional groups, which impart distinct chemical and biological properties
Propriétés
Formule moléculaire |
C6H8ClN5O2 |
|---|---|
Poids moléculaire |
217.61 g/mol |
Nom IUPAC |
methyl 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]acetate |
InChI |
InChI=1S/C6H8ClN5O2/c1-14-3(13)2-9-6-11-4(7)10-5(8)12-6/h2H2,1H3,(H3,8,9,10,11,12) |
Clé InChI |
CUKGZXGHWMSXBP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CNC1=NC(=NC(=N1)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Bromo-6-[(piperazin-1-yl)methyl]phenol](/img/structure/B13475732.png)

![2-Chloro-1-{4-[(3-methylphenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride](/img/structure/B13475738.png)


![Tert-butyl 4,4'-dimethyl-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B13475761.png)







